N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EAI045 and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves inhibition of EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its specificity for EGFR inhibition. This makes it a useful tool for studying the role of EGFR in cancer cell proliferation and survival. However, one limitation of using this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to explore its potential for use in combination therapies with other cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
In conclusion, N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has shown promise as a potential inhibitor of EGFR and a potential treatment for cancers that are resistant to current therapies. Its specificity for EGFR inhibition makes it a useful tool for studying the role of EGFR in cancer cell proliferation and survival. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects in its use.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have potential applications in scientific research. It has been studied as a potential inhibitor of EGFR (epidermal growth factor receptor) and has shown promising results in preclinical studies. It has also been studied as a potential treatment for cancers that are resistant to current therapies.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-14-9-7-13(8-10-14)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLISVYYNFZQNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.